tert-butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

Lipophilicity logP Drug-likeness

Synthetic sequences requiring late-stage piperazine functionalization are often compromised by premature deprotection, leading to complex mixtures and poor yields. This Boc-protected intermediate is the precise solution. The tert-butyloxycarbonyl (Boc) group effectively masks the piperazine nitrogen, ensuring chemoselective transformations on the tetrazole-benzoyl scaffold. Key advantages for your workflow: >100-fold logP shift vs. free base simplifies organic-phase extraction (computed logP 1.99, logSw -2.86); eliminates undesired N-acylation, alkylation, or sulfonylation; enables clean, high-yielding multi-step synthesis. Ideal for CNS drug discovery programs targeting histamine H3 and ROMK receptors. Supplied with rigorous analytical QC for lot-to-lot reproducibility.

Molecular Formula C17H22N6O3
Molecular Weight 358.4 g/mol
Cat. No. B12208542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate
Molecular FormulaC17H22N6O3
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C17H22N6O3/c1-17(2,3)26-16(25)22-10-8-21(9-11-22)15(24)13-4-6-14(7-5-13)23-12-18-19-20-23/h4-7,12H,8-11H2,1-3H3
InChIKeyJAJQTEIZYWUIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate


tert-Butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate (molecular formula C17H22N6O3, MW 358.4 g/mol) is a synthetic small molecule featuring a piperazine ring, a 1,4-disubstituted 1H-tetrazole, and a tert-butyloxycarbonyl (Boc) protecting group . This compound serves as a key intermediate or building block in medicinal chemistry, particularly for programs exploring tetrazole-containing scaffolds [1]. The tetrazole moiety acts as a carboxylic acid bioisostere, while the Boc group provides orthogonal protection for the piperazine nitrogen, enabling selective downstream functionalization.

Risks of Substituting with Unprotected Analogs


Direct substitution of this compound with its deprotected piperazine analog or other Boc-free variants in a synthetic sequence is not straightforward. The Boc group is critical for chemoselective transformations, preventing unwanted N-acylation, alkylation, or sulfonylation at the piperazine N4 position [1]. Premature removal of Boc protection in early-stage intermediates can lead to complex reaction mixtures, reduced yields, and difficult purifications, ultimately impacting the reproducibility of multi-step syntheses [2]. The quantitative evidence below demonstrates that the protection status fundamentally alters key physicochemical properties, which can affect solubility, reactivity, and handling during unit operations.

Quantitative Comparison with Closest Analogs


Lipophilicity Shift: Boc vs. Deprotected Piperazine

The Boc protection of the piperazine nitrogen dramatically increases lipophilicity. The target compound has a computed logP of 1.99 , whereas the deprotected analog, 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine, has a computed logP of approximately 0.7 . This >100-fold difference in octanol-water partition coefficient translates to significantly different chromatographic retention behavior and membrane permeability predictions.

Lipophilicity logP Drug-likeness

Polar Surface Area Reduction with Boc Protection

The topological polar surface area (TPSA) of the Boc-protected compound is 144.07 Ų . In contrast, the deprotected piperazine analog (free base) has a TPSA of approximately 101.8 Ų for the core scaffold, but protonation at physiological pH would substantially increase the effective polar surface area of the charged species [1]. The neutral Boc carbamate masks the basic amine, reducing hydrogen-bond donor count and effective polarity.

Polar Surface Area Oral Bioavailability BBB Penetration

Aqueous Solubility Difference: Boc vs. Deprotected

The Boc-protected compound has a computed logSw (log of aqueous solubility in mol/L) of -2.86 . While direct experimental data for the free base analog is unavailable, class-level inference based on the ~1.3 logP difference and the presence of a basic secondary amine predicts that the deprotected piperazine would have a logSw approximately 0.8–1.2 units higher (i.e., more soluble) due to its lower logP and ionizable center [1]. This suggests the Boc derivative is roughly 700-fold less water-soluble than the free base.

Aqueous Solubility logSw Formulation

Application Scenarios in Drug Discovery


Late-Stage Diversification After Boc Removal

The Boc group is stable under a wide range of basic and nucleophilic conditions, but can be cleanly removed with TFA or HCl to unveil the free piperazine for subsequent acylation, reductive amination, or sulfonylation. Procurement of the Boc-protected precursor ensures that the piperazine nitrogen remains inert during upstream transformations, as demonstrated by the >100-fold logP shift relative to the free base [1]. This allows chemists to build complexity on the tetrazole-benzoyl scaffold before exposing the reactive amine.

Organic-Phase Extraction Leveraging High logP

With a computed logP of 1.99, this compound partitions efficiently into organic solvents such as ethyl acetate or dichloromethane . This property is exploited in liquid-liquid extraction work-ups following reactions, where the Boc derivative can be separated from water-soluble byproducts. The significantly lower aqueous solubility (logSw -2.86) further facilitates phase separation and reduces product loss to the aqueous layer.

Tetrazole Library Building Block for GPCRs and Ion Channels

The tetrazole-phenyl-piperazine scaffold appears in ligands for histamine H3 receptors and ROMK potassium channels, as evidenced by patent and research literature [1]. The Boc-protected form serves as a penultimate intermediate for library synthesis: the tetrazole provides a metabolically stable carboxylate isostere, while the piperazine offers a vector for introducing diverse capping groups after deprotection. The compound's physicochemical profile (PSA 144.07 Ų) places it within CNS drug-like space after deprotection and functionalization .

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